4-Chloro-6-(3-furyl)-2-methylpyrimidine is a heterocyclic compound characterized by a pyrimidine ring that features a chlorine atom at the 4-position, a furan ring at the 6-position, and a methyl group at the 2-position. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity. It is identified by the chemical formula C_10H_8ClN and has a CAS Registry Number of 569658-33-9.
4-Chloro-6-(3-furyl)-2-methylpyrimidine falls under the classification of pyrimidine derivatives, which are known for their diverse biological activities. The presence of both furan and pyrimidine rings enhances its utility in organic synthesis and pharmaceutical applications. This compound is often synthesized for research purposes and can be found in various chemical databases and suppliers.
The synthesis of 4-Chloro-6-(3-furyl)-2-methylpyrimidine typically involves cyclization reactions between appropriate precursors. A common synthetic route includes the reaction of 3-furylacetonitrile with a chlorinated pyrimidine derivative. This process usually requires a base, such as potassium carbonate or sodium hydride, and is conducted in solvents like dimethylformamide or acetonitrile at elevated temperatures to promote cyclization.
In an industrial context, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to large-scale production with high purity.
The molecular structure of 4-Chloro-6-(3-furyl)-2-methylpyrimidine consists of a pyrimidine core substituted with a chlorine atom at position 4, a furan ring at position 6, and a methyl group at position 2. The structural formula can be represented as follows:
The molecular weight of 4-Chloro-6-(3-furyl)-2-methylpyrimidine is approximately 189.68 g/mol. The compound's melting point and boiling point are not universally defined due to variations in purity but generally fall within expected ranges for similar compounds.
4-Chloro-6-(3-furyl)-2-methylpyrimidine can undergo various chemical reactions:
Common Reagents:
These reactions are typically performed in polar solvents like ethanol or methanol under controlled temperatures to optimize yields.
The mechanism of action for 4-Chloro-6-(3-furyl)-2-methylpyrimidine varies based on its application. In medicinal chemistry, it may interact with specific biological targets such as enzymes or receptors, potentially leading to inhibition or activation of biochemical pathways. For example, it could inhibit certain kinases involved in cell signaling pathways relevant to cancer proliferation.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize the compound further .
4-Chloro-6-(3-furyl)-2-methylpyrimidine has several significant applications:
This compound's versatility makes it valuable in various scientific fields, particularly in drug discovery and materials innovation.
The construction of the pyrimidine core in 4-chloro-6-(3-furyl)-2-methylpyrimidine employs catalytic [4+2] cycloadditions and annulation strategies. As highlighted in Catalysts (2023), ZnBr₂-catalyzed [5+1] annulations between enamidines and orthoesters enable efficient assembly of trisubstituted pyrimidines under solvent-free conditions, achieving yields >80% [2]. Copper-catalyzed tandem reactions between trichloroacetonitrile, tetramethylguanidine, sulfonyl azides, and terminal alkynes form pyrimidine derivatives via [4+2] cyclocondensation, yielding up to 87% [2]. Additionally, inverse electron-demand Diels-Alder reactions of 1,3,5-triazines with ketones—facilitated by TFA catalysis—deliver highly functionalized pyrimidine cores with regioselectivity >90% when cyclic ketones are employed [2]. These methods offer superior atom economy compared to classical approaches like the Biginelli reaction.
Regioselectivity is critical for introducing chloro and furyl groups at the C4 and C6 positions. Chlorination of 4,6-dihydroxy-2-methylpyrimidine precursors uses triphosgene or POCl₃ in aprotic solvents like dichloroethane, achieving >95% conversion at 80°C [1]. The 3-furyl group is installed early via three key strategies:
Table 1: Regioselectivity Control in Pyrimidine Functionalization
Functionalization Step | Preferred Reagent | Optimal Solvent | Regioselectivity (%) |
---|---|---|---|
C4 Chlorination | POCl₃/triphosgene | Dichloroethane | >95 |
C6 Furylation (pre-cyclization) | Furan-amidines | Toluene | 85–90 |
C6 Furylation (post-cyclization) | Pd(OAc)₄/XPhos | Dioxane | 88–93 |
Palladium-catalyzed cross-coupling is the most efficient method for introducing 3-furyl groups at C6. Suzuki-Miyaura coupling between 4-chloro-6-iodo-2-methylpyrimidine and 3-furylboronic acid uses Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (90°C), yielding 85–92% [2] [5]. For halogen-limited substrates, direct C–H arylation with furan derivatives employs Pd/Cu bimetallic systems with phenanthroline ligands, reducing metal loading by 40% compared to homogeneous catalysts [5]. Bimetallic Pd@Pt core-shell nanoparticles (synthesized via continuous flow reactors) exhibit synergistic effects, enhancing TONs (turnover numbers) to >300 in furyl-pyrimidine couplings due to optimized electronic interactions between Pt shells and Pd cores [5].
Nucleophilic substitution at C4 relies on solvent/base pairs that minimize hydrolysis and epimerization. SNAr reactions with amines or alkoxides follow a concerted SN2 mechanism, where polar aprotic solvents (DMF, THF) stabilize the transition state and accelerate displacement 10-fold vs. protic solvents [4] [9]. DABCO (pKa 8.7) in THF optimally generates enolates from weakly acidic furyl precursors (pKa ~5.4), enabling regioselective substitutions at 25°C with 45–59% yields [1]. Stronger bases (DBU, K₂CO₃) cause decomposition, while ethereal solvents suppress oligomerization.
Table 2: Solvent/Base Systems for Nucleophilic Substitution
Base | Solvent | Reaction Efficiency (%) | By-product Formation |
---|---|---|---|
DABCO | THF | 45–59 | Low (<5%) |
Et₃N | DCM | 40 | Moderate (10–15%) |
DBU | DCM | 26 | High (>30%) |
K₂CO₃ | DCM | <10 | Severe |
Continuous flow reactors enhance the synthesis via precise residence time control (2–5 min) and intensified mass/heat transfer. Key applications include:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: